molecular formula C13H12ClN5 B7451911 N-(3-chlorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(3-chlorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B7451911
M. Wt: 273.72 g/mol
InChI Key: UEQFMKJWFNIXGD-UHFFFAOYSA-N
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Description

N-(3-Chlorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a methyl group at position 1 and a 3-chlorobenzylamine moiety at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine analogs, which often exhibit kinase inhibition, antitumor, or antimicrobial activity .

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN5/c1-19-13-11(7-18-19)12(16-8-17-13)15-6-9-3-2-4-10(14)5-9/h2-5,7-8H,6H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQFMKJWFNIXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3-chlorobenzylamine with 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, green chemistry principles can be applied to minimize the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidine derivatives.

Scientific Research Applications

N-(3-chlorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting protein kinases.

    Medicine: Investigated for its anticancer properties, showing potential in inhibiting the growth of cancer cells.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 4 (Amino Group)

The 4-amino position is critical for modulating biological activity. Key analogs include:

Compound Name Substituent at Position 4 Molecular Formula Key Properties/Findings Reference
N-Benzyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Benzyl (unsubstituted) C₁₃H₁₃N₅ Baseline activity for SAR studies
N-(4-Chlorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-Chlorobenzyl C₁₃H₁₂ClN₅ Improved kinase inhibition vs. unsubstituted benzyl analogs
N-(4-Fluorobenzyl)-3-ethyl-6-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-Fluorobenzyl, 3-ethyl, 6-chloro C₁₆H₁₅ClFN₅ 65% yield; evaluated in Cryptosporidium models
N-(2-Methoxyethyl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-Chlorobenzyl + 2-methoxyethyl C₁₆H₁₇ClN₆O Enhanced solubility due to polar methoxy group

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) on the benzyl ring improve target binding, as seen in kinase inhibition studies .
  • Polar substituents (e.g., methoxyethyl) enhance aqueous solubility, critical for oral bioavailability .
Core Modifications on the Pyrazolo[3,4-d]Pyrimidine Scaffold

Variations in the core structure influence both synthetic accessibility and bioactivity:

Compound Name Core Modification Synthesis Yield Key Findings Reference
3-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Iodine at position 3 48% Intermediate for cross-coupling reactions
6-Chloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Chloro at position 6, ethyl at 3 65% Improved metabolic stability in vivo
3-Methyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Phenyl at position 1 48% Reduced activity due to steric hindrance

Key Observations :

  • Halogenation (e.g., iodine at position 3) enables further functionalization via Suzuki-Miyaura coupling .
  • Chloro at position 6 enhances electrophilicity, improving interactions with enzymatic targets .

SAR Trends :

  • Meta vs.
  • Methyl at Position 1 : Critical for maintaining planarity of the core, optimizing π-π stacking in kinase binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-chlorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 2
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N-(3-chlorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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